2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-
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Overview
Description
2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-(methylthio)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or dihydroxy derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or primary amines under mild conditions.
Major Products Formed
Oxidation: Epoxides, dihydroxy derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]- involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(methylthio)phenyl]-
- 2-Propen-1-one, 3-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-
- 2-Propen-1-one, 3-(4-methylphenyl)-1-[4-(methylthio)phenyl]-
Uniqueness
Compared to similar compounds, 2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
57106-44-2 |
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Molecular Formula |
C16H13BrOS |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
InChI Key |
NBCGUIAAUUHYHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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